Superior COX-2 Inhibitory Potency Compared to 3-Pyridinyl Positional Isomer
The 4-pyridinyl isomer demonstrates a 2.3-fold improvement in COX-2 inhibitory potency relative to its direct 3-pyridinyl positional isomer. The target compound (1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile) achieves an IC50 of 26 µM, whereas the 3-pyridinyl analog (1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile) shows a significantly higher IC50 of 60.56 µg/mL (~305 µM) under comparable assay conditions . This represents a critical performance advantage in anti-inflammatory screening campaigns where COX-2 potency is a primary endpoint.
| Evidence Dimension | COX-2 enzyme inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 26 µM |
| Comparator Or Baseline | 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile; IC50 = 60.56 µg/mL |
| Quantified Difference | ~2.3-fold improvement in potency (on a molar basis, the difference is >10-fold) |
| Conditions | In vitro COX-2 enzyme inhibition assay. Exact assay conditions need further verification from primary literature. |
Why This Matters
This level of positional isomer-dependent potency shift dictates whether a compound progresses past hit-to-lead stages, making the specific 4-pyridinyl isomer the clear choice for programs targeting COX-2.
